![molecular formula C21H18N2O5 B12392303 11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)
11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by the presence of a nitrogen atom within a ring structure, which often imparts unique chemical and biological properties
準備方法
The synthesis of 11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 3-nitrobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization and further functionalization to yield the final product. Reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions .
Industrial production methods for such compounds usually involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitro group to an amine group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest for their diverse chemical properties.
Biology: The compound has shown potential as an antioxidant, which could be useful in mitigating oxidative stress in biological systems.
Medicine: Research has indicated that derivatives of this compound may possess antimicrobial and anticancer properties, making them candidates for drug development.
作用機序
The mechanism by which 11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one exerts its effects is primarily through its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
類似化合物との比較
11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one can be compared with other similar compounds, such as:
para-Nitroblebbistatin: This compound is a non-phototoxic, photostable myosin inhibitor with low fluorescence, used in fluorescent imaging experiments.
Benzoquinoline derivatives: These compounds are known for their wide range of biological activities, including antioxidant and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C21H18N2O5 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one |
InChI |
InChI=1S/C21H18N2O5/c24-17-6-2-5-15-21(17)20(12-3-1-4-13(9-12)23(25)26)14-10-18-19(11-16(14)22-15)28-8-7-27-18/h1,3-4,9-11,20,22H,2,5-8H2 |
InChIキー |
QIBBEPCCDJOQSF-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(C3=CC4=C(C=C3N2)OCCO4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


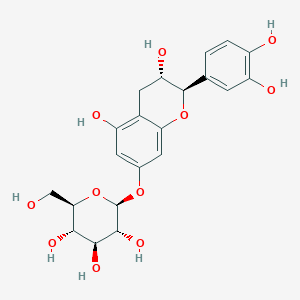

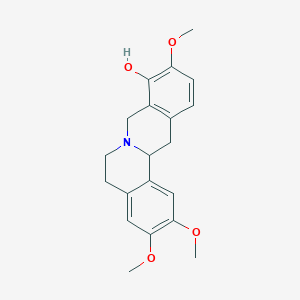
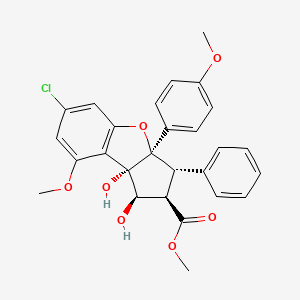

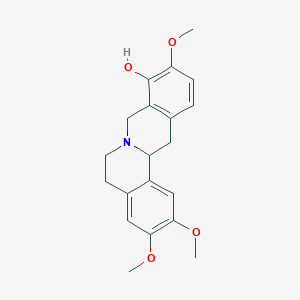
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)


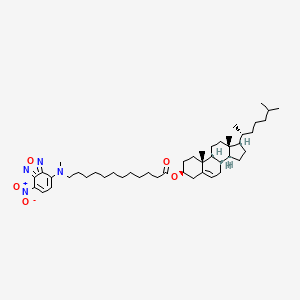
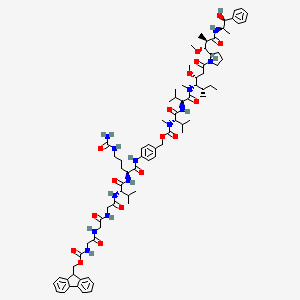
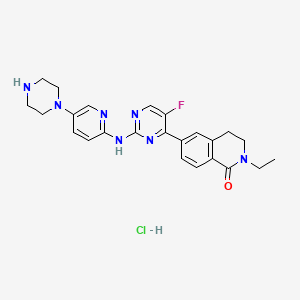
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12392299.png)

